(1S,5R,6R,7S)-7-Aminobicyclo[3.2.0]heptan-6-ol;hydrochloride
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Overview
Description
(1S,5R,6R,7S)-7-Aminobicyclo[320]heptan-6-ol;hydrochloride is a bicyclic compound with a unique structure that includes an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R,6R,7S)-7-Aminobicyclo[32One common method involves the use of a Diels-Alder reaction to form the bicyclic core, followed by functional group transformations to introduce the amino and hydroxyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(1S,5R,6R,7S)-7-Aminobicyclo[3.2.0]heptan-6-ol;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, (1S,5R,6R,7S)-7-Aminobicyclo[3.2.0]heptan-6-ol;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biology, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its bicyclic structure allows it to fit into specific enzyme active sites, making it useful in biochemical research .
Medicine
In medicine, (1S,5R,6R,7S)-7-Aminobicyclo[32Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes .
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (1S,5R,6R,7S)-7-Aminobicyclo[3.2.0]heptan-6-ol;hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with target molecules, facilitating binding and interaction. This compound may also participate in covalent bonding with certain targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1R,5S,6R,7S)-6-Tert-butyl-7-methyl-7-vinylbicyclo[3.2.0]hept-2-en-6-ol
- (1S,5R,6S,7R)-7-Methyl-7-vinylbicyclo[3.2.0]hept-2-en-6-ol
- (1R,2S,5R)-7-Methylbicyclo[3.2.0]hept-6-en-2-ol
Uniqueness
(1S,5R,6R,7S)-7-Aminobicyclo[3.2.0]heptan-6-ol;hydrochloride is unique due to the presence of both an amino and a hydroxyl group on its bicyclic structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various fields of research .
Properties
IUPAC Name |
(1S,5R,6R,7S)-7-aminobicyclo[3.2.0]heptan-6-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-6-4-2-1-3-5(4)7(6)9;/h4-7,9H,1-3,8H2;1H/t4-,5+,6-,7+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHMVTGXWKLNSC-DABREVLYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C(C2N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)[C@H]([C@H]2N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2247105-63-9 |
Source
|
Record name | rac-(1R,5S,6S,7R)-7-aminobicyclo[3.2.0]heptan-6-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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